molecular formula C15H10FN3O4S B11493438 1,2-Benzisothiazole-2-acetamide, N-(3-fluorophenyl)-2,3-dihydro-6-nitro-3-oxo- CAS No. 889953-69-9

1,2-Benzisothiazole-2-acetamide, N-(3-fluorophenyl)-2,3-dihydro-6-nitro-3-oxo-

Cat. No.: B11493438
CAS No.: 889953-69-9
M. Wt: 347.3 g/mol
InChI Key: OVQMOQBGIRDWKV-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-2-(6-nitro-3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-(6-nitro-3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Acylation: The acylation of the nitrated benzothiazole derivative with 3-fluoroaniline is carried out using acetic anhydride or acetyl chloride under reflux conditions.

    Cyclization: The final step involves the cyclization of the intermediate product to form the desired compound, which is facilitated by heating in the presence of a suitable catalyst, such as phosphorus oxychloride.

Industrial Production Methods

In an industrial setting, the production of N-(3-fluorophenyl)-2-(6-nitro-3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, automated control systems for precise temperature and pressure regulation, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorophenyl)-2-(6-nitro-3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as tin(II) chloride or catalytic hydrogenation.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, catalytic hydrogenation.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(3-Fluorophenyl)-2-(6-nitro-3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.

    Industrial Processes: The compound serves as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-(6-nitro-3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chlorophenyl)-2-(6-nitro-3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide
  • N-(3-Bromophenyl)-2-(6-nitro-3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide
  • N-(3-Methylphenyl)-2-(6-nitro-3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide

Uniqueness

N-(3-Fluorophenyl)-2-(6-nitro-3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets compared to its analogs with different substituents.

Properties

CAS No.

889953-69-9

Molecular Formula

C15H10FN3O4S

Molecular Weight

347.3 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-(6-nitro-3-oxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C15H10FN3O4S/c16-9-2-1-3-10(6-9)17-14(20)8-18-15(21)12-5-4-11(19(22)23)7-13(12)24-18/h1-7H,8H2,(H,17,20)

InChI Key

OVQMOQBGIRDWKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CN2C(=O)C3=C(S2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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